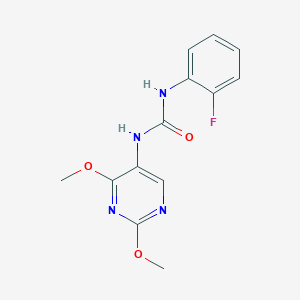

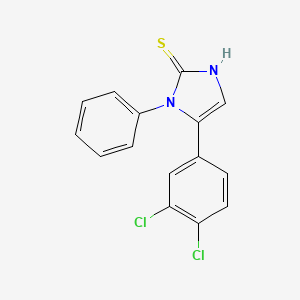

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

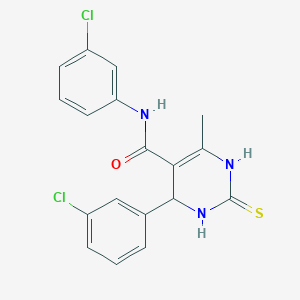

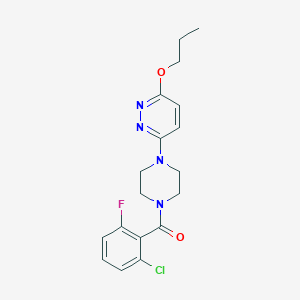

The synthesis of related compounds involves several steps. For instance, the synthesis of “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives” starts from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization. The intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines .Molecular Structure Analysis

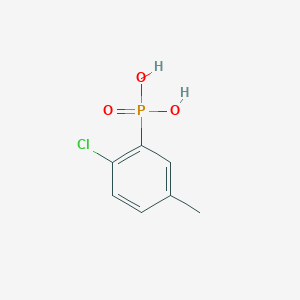

The molecular structure of “5-(3,4-dichlorophenyl)furfural” is represented by the molecular formula C11H6Cl2O2, with an average mass of 241.070 Da and a mono-isotopic mass of 239.974487 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,4-dichlorophenyl)furfural” include a molecular weight of 241.07 g/mol and a melting point of 140-143 °C .Applications De Recherche Scientifique

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This suggests potential antiviral applications for this compound.

Medicinal Chemistry

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with a wide range of biological activities . While the specific medicinal applications of this compound remain to be fully explored, its structural features make it an interesting candidate for further investigation in drug development.

Agricultural Applications

Sulfonamide derivatives have been studied for their herbicidal properties in agriculture . Although direct evidence for this specific compound is limited, its structural similarity to other bioactive molecules warrants investigation as a potential herbicide.

Safety and Hazards

The safety data sheet for “5-(3,4-dichlorophenyl)furfural” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with the mitogen-activated protein kinase 10 .

Mode of Action

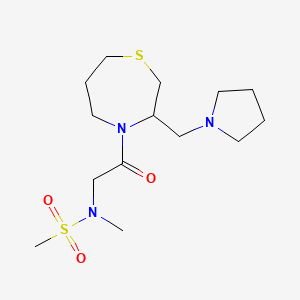

Based on its structural similarity to other compounds, it may interact with its target proteins and induce conformational changes, thereby modulating the activity of these proteins .

Biochemical Pathways

Given its potential interaction with protein kinases, it could influence various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, and they are typically metabolized in the liver .

Result of Action

Based on its potential targets, it could influence cellular signaling pathways and potentially have an impact on cell growth and survival .

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2S/c16-12-7-6-10(8-13(12)17)14-9-18-15(20)19(14)11-4-2-1-3-5-11/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUQFAPNFZDCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)

![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)

![1-(3-methylbenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427106.png)

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)

![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)